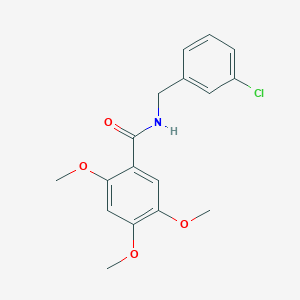
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide, also known as BTCP, is a chemical compound that belongs to the class of phenethylamine hallucinogens. BTCP has been the subject of extensive research due to its potential applications in the field of pharmacology and neuroscience.
作用机制
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide exerts its effects on the brain by binding to and activating serotonin receptors, particularly the 5-HT2A receptor subtype. This activation leads to the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and perception. The exact mechanism by which N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide produces its hallucinogenic effects is not well understood, but it is thought to involve changes in the activity of cortical and subcortical brain regions.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide produces a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. These effects are thought to be mediated by changes in the activity of neurotransmitter systems such as serotonin, dopamine, and glutamate. In addition, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has been shown to produce changes in heart rate, blood pressure, and body temperature, which may contribute to its hallucinogenic effects.
实验室实验的优点和局限性
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has several advantages as a tool for studying the effects of hallucinogenic drugs on the brain. For example, it has a well-defined mechanism of action and produces consistent effects across different animal models. Additionally, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide in lab experiments. For example, its effects may not fully replicate those of other hallucinogenic compounds, and its use may be restricted by ethical and regulatory considerations.
未来方向
There are several potential future directions for research on N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide. One area of interest is the development of new analogs of N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide that may have improved pharmacological properties or reduced side effects. Additionally, research could focus on the use of N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide as a tool to study the neural circuits and molecular mechanisms underlying the effects of hallucinogenic drugs on the brain. Finally, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide may have potential therapeutic applications in the treatment of certain psychiatric disorders, although further research is needed to explore this possibility.
合成方法
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide can be synthesized through a multistep process that involves the reaction of 3-chlorobenzyl chloride with 2,4,5-trimethoxybenzoic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学研究应用
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has been used in a variety of scientific research applications, including as a tool to study the effects of hallucinogenic drugs on the brain. In particular, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has been used as a model compound to investigate the role of serotonin receptors in mediating the effects of hallucinogens. Additionally, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has been used to study the pharmacokinetics and metabolism of hallucinogenic compounds in animal models.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-21-14-9-16(23-3)15(22-2)8-13(14)17(20)19-10-11-5-4-6-12(18)7-11/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEJMKUFAVSKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC(=CC=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)


![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)


![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)

![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)